KAT3A/KAT2B Dual Inhibition Profile Defines Functional Selectivity vs. Longer‑Chain LoCAMs
1,3‑Diethyl 2‑undecylidenepropanedioate (derivative 2a) exhibits a distinct KAT inhibition profile characterized by dual inhibition of KAT3A and KAT2B [REFS‑1]. In contrast, the C15 analog pentadecylidenemalonate (derivative 1b) displays a unique activator/inhibitor phenotype, demonstrating that chain‑length variation fundamentally alters biological function [REFS‑1].
| Evidence Dimension | KAT modulation profile |
|---|---|
| Target Compound Data | Dual inhibition of KAT3A and KAT2B |
| Comparator Or Baseline | Pentadecylidenemalonate (C15 analog, derivative 1b) |
| Quantified Difference | Qualitative switch: from dual inhibition to activator/inhibitor phenotype |
| Conditions | In vitro histone acetyltransferase assays (detailed conditions not specified in abstract) |
Why This Matters
This differential profile confirms that 1,3‑diethyl 2‑undecylidenepropanedioate occupies a specific, non‑interchangeable position in the LoCAM SAR series, making it essential for studies requiring dual KAT3A/KAT2B inhibition.
- [1] Milite C, Castellano S, Benedetti R, Tosco A, Ciliberti C, Vicidomini C, Boully L, Franci G, Altucci L, Mai A, Sbardella G. Modulation of the activity of histone acetyltransferases by long chain alkylidenemalonates (LoCAMs). Bioorg Med Chem. 2011 Jun 15;19(12):3690‑3701. View Source
